molecular formula C7H10N2O B1273629 3-Propyl-1H-Pyrazole-4-Carbaldehyde CAS No. 681260-23-1

3-Propyl-1H-Pyrazole-4-Carbaldehyde

Cat. No.: B1273629
CAS No.: 681260-23-1
M. Wt: 138.17 g/mol
InChI Key: NIWZBRGCLHKEHG-UHFFFAOYSA-N
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Description

3-Propyl-1H-Pyrazole-4-Carbaldehyde is an organic compound with the molecular formula C7H10N2O It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

3-Propyl-1H-Pyrazole-4-Carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, which can alter metabolic pathways and cellular functions . For instance, it can interact with monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby influencing neurological processes . Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell growth and differentiation . Furthermore, this compound can affect the expression of genes involved in inflammatory responses and apoptosis, leading to changes in cell survival and proliferation . Its impact on cellular metabolism includes alterations in the levels of key metabolites and the flux through metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . For example, its interaction with monoamine oxidase results in the inhibition of this enzyme, affecting neurotransmitter levels and signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound can undergo chemical changes that affect its activity and efficacy . Studies have shown that this compound remains stable under certain conditions, but its degradation can be accelerated by factors such as light, temperature, and pH . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration levels . These findings highlight the importance of dose optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect the activity of enzymes such as cytochrome P450, which plays a key role in drug metabolism and detoxification . Additionally, this compound can influence the levels of metabolites and the flux through metabolic pathways, leading to changes in cellular energy production and biosynthesis . Understanding these interactions is crucial for elucidating the metabolic fate of this compound and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions play a critical role in determining the bioavailability and efficacy of this compound in different tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . For example, this compound may localize to the mitochondria, affecting energy production and apoptosis . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-1H-Pyrazole-4-Carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the propyl group. The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, cyclization, and purification. Catalysts and optimized reaction conditions are employed to enhance yield and purity. The final product is typically isolated through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 3-Propyl-1H-Pyrazole-4-Carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohols, amines, and carboxylic acids, depending on the specific reaction and conditions used.

Scientific Research Applications

3-Propyl-1H-Pyrazole-4-Carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

  • 1,5-Dimethyl-1H-Pyrazole-3-Carbaldehyde
  • 3-(3,4-Dichlorophenyl)-1H-Pyrazole-4-Carbaldehyde
  • 1-(3-Methylphenyl)-1H-Pyrazole-4-Carbaldehyde

Comparison: 3-Propyl-1H-Pyrazole-4-Carbaldehyde is unique due to the presence of the propyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

5-propyl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-7-6(5-10)4-8-9-7/h4-5H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWZBRGCLHKEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375181
Record name 3-Propyl-1H-Pyrazole-4-Carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681260-23-1
Record name 3-Propyl-1H-Pyrazole-4-Carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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